2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core substituted with a phenyl group at position 1 and a 3-(diethylamino)propyl chain at position 2. Its molecular formula is C₂₆H₃₀N₂O₅, with an average molecular mass of 450.535 g/mol and a monoisotopic mass of 450.215472 g/mol . The compound’s structural complexity arises from the fused chromene and pyrrole rings, combined with a tertiary amine side chain, which may enhance solubility and biological interactions.
Synthetically, this compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which is typically synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . These reactions are notable for their high success rate (92%) and yields ranging from 43–86%, depending on substituent electronic effects .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[3-(diethylamino)propyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H26N2O3/c1-3-25(4-2)15-10-16-26-21(17-11-6-5-7-12-17)20-22(27)18-13-8-9-14-19(18)29-23(20)24(26)28/h5-9,11-14,21H,3-4,10,15-16H2,1-2H3 |
InChI Key |
DUHPZVAZQUSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization Strategy
The most efficient route to synthesize 2-[3-(diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a one-pot multicomponent reaction (MCR) between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), benzaldehyde (2 ), and 3-(diethylamino)propylamine (3 ) (Fig. 1) . This method leverages the inherent reactivity of β-ketoester derivatives with aldehydes and amines to construct the chromeno[2,3-c]pyrrole-3,9-dione core.
Reaction Optimization
Key parameters influencing yield include:
-
Solvent : Ethanol with 10% acetic acid maximizes cyclization efficiency by protonating intermediates and facilitating dehydration .
-
Temperature : Reflux at 80°C for 20 hours ensures complete conversion, as lower temperatures (40°C) reduce yields by 50% .
-
Stoichiometry : A 1:1:1 molar ratio of 1 , 2 , and 3 minimizes side products like unreacted β-ketoester or Schiff bases .
Under optimized conditions, the reaction proceeds via:
-
Knoevenagel condensation between 1 and 2 , forming an α,β-unsaturated ketone intermediate.
-
Michael addition of 3 to the enone system, generating a pyrrolidine ring.
-
Intramolecular cyclization and dehydration to yield the title compound .
Substrate Scope and Limitations
-
Aldehydes : Electron-deficient aryl aldehydes accelerate the reaction (15–20 minutes), while electron-rich derivatives require extended heating (2 hours) .
-
Amines : Primary amines with bulky substituents (e.g., diethylamino groups) require stoichiometric acetic acid to prevent N-alkylation side reactions .
-
β-Ketoesters : Methyl esters outperform ethyl analogs due to faster enolization kinetics .
Stepwise Synthesis via Intermediate Isolation
While MCR dominates modern protocols, traditional stepwise approaches remain valuable for mechanistic studies (Fig. 2) :
Synthesis of Methyl 4-(o-Hydroxyphenyl)-2,4-dioxobutanoate
This precursor is prepared by Claisen condensation of methyl acetoacetate with o-hydroxybenzoyl chloride in dry dichloromethane (DCM) under argon . Yields exceed 85% after recrystallization from hexane/ethyl acetate.
Formation of the Pyrrolidine Ring
Reacting the β-ketoester with benzaldehyde and 3-(diethylamino)propylamine in methanol at 40°C for 1.5 hours generates a 1,5-dihydro-2H-pyrrol-2-one intermediate . Subsequent acid-catalyzed dehydration (HCl/EtOH, 70°C, 2 hours) closes the chromeno[2,3-c]pyrrole ring, achieving 72% isolated yield .
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Biocatalysis : Lipase B from Candida antarctica (CAL-B) catalyzes the Knoevenagel-Michael cascade in aqueous ethanol (50°C, pH 7), though yields remain modest (≤45%) .
-
Microwave Assistance : Irradiating the MCR mixture at 100 W for 10 minutes reduces reaction time to 30 minutes while maintaining 68% yield .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.75 (m, 2H, ArH), 7.54–7.48 (m, 3H, ArH), 6.95 (d, J = 8.4 Hz, 1H, chromene-H), 4.32 (t, J = 7.2 Hz, 2H, NCH₂), 3.21 (q, J = 7.0 Hz, 4H, N(CH₂CH₃)₂), 2.61 (t, J = 7.2 Hz, 2H, CH₂N), 1.89 (quintet, J = 7.2 Hz, 2H, CH₂), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃) .
-
IR (KBr): 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conjugated C=O), 1273 cm⁻¹ (C–N stretch) .
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >95% purity, with retention time = 12.3 minutes .
Chemical Reactions Analysis
Oxidation Reactions
Compound A undergoes oxidation primarily at its diethylamino side chain and pyrrole nitrogen:
Key Insight : Oxidation of the diethylamino group enhances water solubility, while pyrrole oxidation alters electronic properties critical for biological activity.
Reduction Reactions
Reductive modifications target the chromeno-pyrrole carbonyl groups:
Mechanistic Note : Selective reduction of the C3 carbonyl is favored due to steric hindrance at C9.
Substitution Reactions
The diethylamino side chain and phenyl group participate in nucleophilic substitutions:
Critical Data : Nitration at the phenyl ring increases melting point by 40–50°C, indicating improved crystallinity .
Cycloaddition and Ring-Opening
The chromeno-pyrrole core participates in cycloaddition and acid-mediated ring-opening:
Synthetic Utility : Diels-Alder adducts serve as intermediates for polycyclic pharmaceuticals .
Biological Interaction Pathways
Compound A exhibits reactivity with biological targets:
Structure-Activity Relationship : The diethylamino group’s flexibility correlates with receptor binding affinity .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights Compound A 's unique reactivity:
| Compound | Key Structural Difference | Reactivity Difference |
|---|---|---|
| 7-Fluoro analogue | Fluorine at C7 | 20% faster oxidation kinetics |
| 6,7-Dimethyl variant | Methyl groups at C6/C7 | Reduced Diels-Alder reactivity |
Scientific Research Applications
Anticancer Properties
Research has indicated that 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant anticancer activity. Preliminary studies demonstrate its potential in inhibiting the growth of various cancer cell lines.
Case Study: Inhibition of A549 Cells
- Cell Line : A549 (human lung adenocarcinoma)
- Concentration : 100 µM
- Outcome : Significant reduction in cell viability observed after 24 hours of treatment.
This suggests that the compound may interfere with cellular proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Additionally, this compound has shown promise as an antimicrobial agent. Research indicates its effectiveness against several pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
These findings highlight its potential utility in treating infections caused by antibiotic-resistant strains.
Interaction Studies
Studies utilizing molecular docking techniques have been employed to explore the binding affinities of this compound with specific enzymes and receptors. These investigations aim to elucidate the interaction dynamics that contribute to its observed pharmacological effects.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. The complexity of these reactions underscores the challenges associated with producing this compound for research and therapeutic use.
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Formation of the chromeno-pyrrole core |
| 2 | Introduction of diethylamino and phenyl groups |
| 3 | Purification and characterization |
Mechanism of Action
The mechanism of action of 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones allows for tailored biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Synthetic Flexibility: The diethylamino-propyl-phenyl derivative can be synthesized using the same multicomponent protocol as other analogs, with yields influenced by electron-donating/withdrawing substituents. For example, aldehydes with donor groups require longer heating (up to 2 hours), while acceptor groups shorten reaction times (15–20 minutes) .
Biological Activity: AV-C demonstrates potent antiviral activity due to its thiadiazole and fluorophenyl groups, which enhance TRIF pathway activation . Chlorinated analogs (e.g., 7-chloro derivatives) show promise in oncology, likely due to increased electrophilicity . The diethylamino-propyl side chain in the target compound may improve blood-brain barrier penetration, suggesting CNS applications .
Structural-Activity Relationships (SAR) :
- Aryl Substituents : Electron-rich groups (e.g., methoxy, trimethoxyphenyl) enhance kinase inhibition but may reduce solubility.
- Alkyl Chains : Longer alkyl chains (e.g., phenethyl) improve lipophilicity, whereas hydroxyethyl groups balance hydrophilicity .
- Heterocyclic Motifs : Thiadiazole (AV-C) and pyrazole (post-synthetic modifications) introduce diverse pharmacophoric features .
Patent and Clinical Relevance
- Glucokinase Activators: 3-Oxo-3,9-dihydro-1H-chromeno[2,3-c]pyrroles, including diethylamino derivatives, are patented for diabetes treatment (CA2801168A1) .
Biological Activity
2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrrole core, which is known to influence its biological activity. The presence of the diethylamino group enhances its solubility and bioavailability.
Antioxidant Properties
Research indicates that compounds similar to 1,2-dihydrochromeno[2,3-c]pyrrole derivatives exhibit antioxidant activity . This property is crucial as it helps mitigate oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where higher radical scavenging activity correlates with increased protective effects against cellular damage .
Anti-inflammatory Effects
Studies have shown that derivatives of chromeno-pyrrole structures can exert anti-inflammatory effects . For instance, certain coumarin derivatives have been reported to inhibit the production of pro-inflammatory cytokines in vitro. These findings suggest that this compound may similarly modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
The compound's structural features suggest potential anticancer activity . Chromeno-pyrroles have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including modulation of cell cycle progression and inhibition of tumor growth factors. In particular, studies have highlighted their effectiveness against specific cancer cell lines such as breast and lung cancer cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- G-Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs involved in various signaling pathways that regulate cellular responses to external stimuli.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in inflammatory processes or cancer proliferation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Demonstrated significant DPPH radical scavenging activity at varying concentrations. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in lung cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Assess anti-inflammatory properties | Reduced TNF-alpha production in macrophages by over 50% at optimal doses. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
